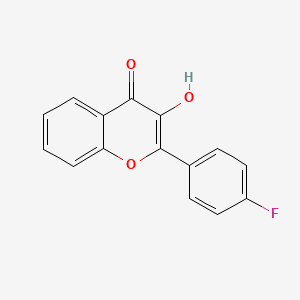
4-Ethoxycarbonylaminoquinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxycarbonylaminoquinuclidine is a chemical compound belonging to the class of quinuclidine derivatives Quinuclidine is a bicyclic amine with a nitrogen atom in the bridgehead position, making it a significant scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonylaminoquinuclidine typically involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of quinuclidine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ethoxycarbonylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxycarbonylaminoquinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinuclidine N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethoxycarbonylamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinuclidine N-oxide derivatives.
Reduction: Aminoquinuclidine derivatives.
Substitution: Quinuclidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxycarbonylaminoquinuclidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Ethoxycarbonylaminoquinuclidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may bind to acetylcholine receptors, affecting neurotransmission and exhibiting potential therapeutic effects in neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: The parent compound of 4-Ethoxycarbonylaminoquinuclidine, used as a scaffold in medicinal chemistry.
Ethyl quinuclidine-3-carboxylate: A derivative with similar structural features but different functional groups.
Quinuclidine N-oxide: An oxidized form of quinuclidine with distinct chemical properties.
Uniqueness: this compound stands out due to the presence of the ethoxycarbonylamino group, which imparts unique chemical reactivity and potential biological activity. This functional group enhances its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
22766-66-1 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl N-(1-azabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-9(13)11-10-3-6-12(7-4-10)8-5-10/h2-8H2,1H3,(H,11,13) |
InChI-Schlüssel |
LKDVLJDYZFLOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC12CCN(CC1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



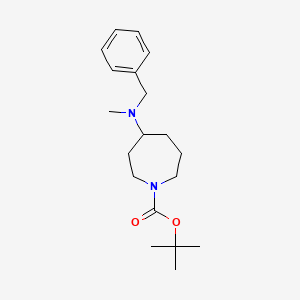
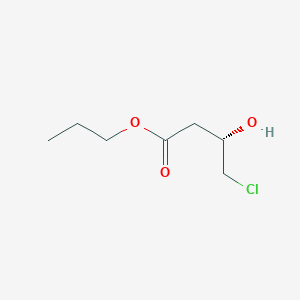

![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)

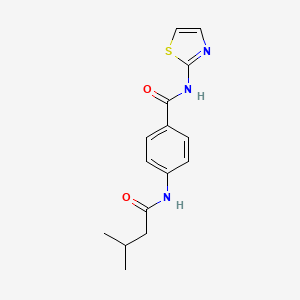
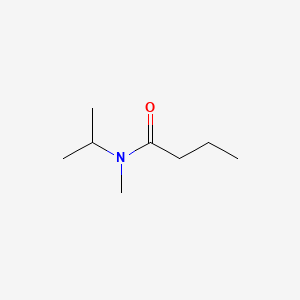
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
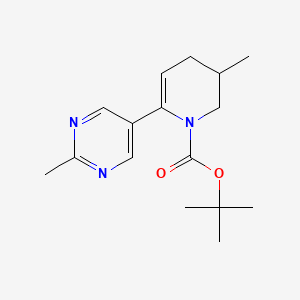

amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
